REACTION_CXSMILES
|
NC([NH:4][CH2:5][CH2:6][CH2:7][CH:8]([NH:12][CH:13]([CH2:17][CH2:18][C:19]([OH:21])=[O:20])[C:14]([OH:16])=[O:15])[C:9]([OH:11])=[O:10])=N>[OH-].[Na+]>[CH2:6]([CH2:5][NH2:4])[CH2:7][CH:8]([NH:12][CH:13]([C:14]([OH:16])=[O:15])[CH2:17][CH2:18][C:19]([OH:21])=[O:20])[C:9]([OH:11])=[O:10] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to remove ammonia
|
Type
|
DISSOLUTION
|
Details
|
the crude solid material was dissolved in 25 ml of water
|
Type
|
CUSTOM
|
Details
|
the pH-adjusted solution was chromatographed on a strong cationic exchange column (H+ form)
|
Type
|
WASH
|
Details
|
After washing with two column volumes of water
|
Type
|
WASH
|
Details
|
the column was eluted with 10% aqueous ammonia
|
Type
|
ADDITION
|
Details
|
The eluate containing the nopalinic acid
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 15 ml of water
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
ADDITION
|
Details
|
by adding approximately 1.5 volumes of ethanol (or acetone)
|
Type
|
CUSTOM
|
Details
|
The crystals were recrystallized from aqueous acetone
|
Name
|
|
Type
|
|
Smiles
|
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |